molecular formula C20H33N3O B11791706 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B11791706
M. Wt: 331.5 g/mol
InChI Key: DVJZTSQKUMMMOB-OYKVQYDMSA-N
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Description

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide is a complex organic compound with a unique structure that includes an amino group, a benzylpyrrolidine moiety, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl group, and the final coupling with the butanamide moiety. Common reagents used in these reactions include benzyl bromide, pyrrolidine, and various amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency of the synthesis process . These methods allow for better control over reaction conditions and can reduce the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic aqueous solutions.

    Reduction: Often carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic bonds, leading to changes in their activity or function . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H33N3O

Molecular Weight

331.5 g/mol

IUPAC Name

2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23(16(3)4)14-18-11-8-12-22(18)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19?/m0/s1

InChI Key

DVJZTSQKUMMMOB-OYKVQYDMSA-N

Isomeric SMILES

CC(C)C(C(=O)N(C[C@@H]1CCCN1CC2=CC=CC=C2)C(C)C)N

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCN1CC2=CC=CC=C2)C(C)C)N

Origin of Product

United States

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